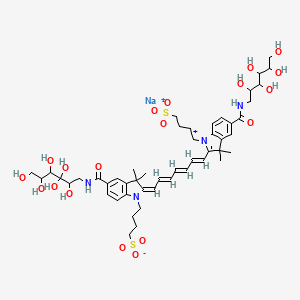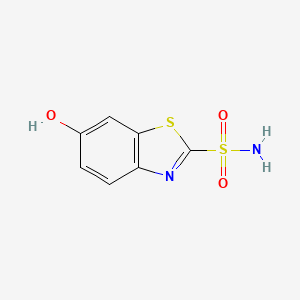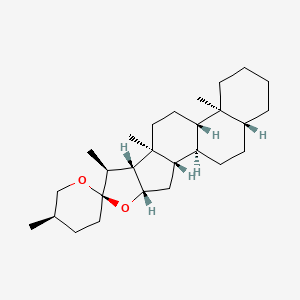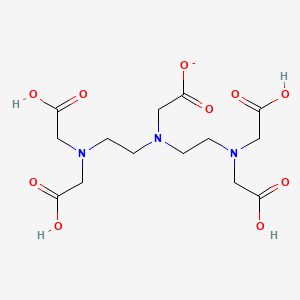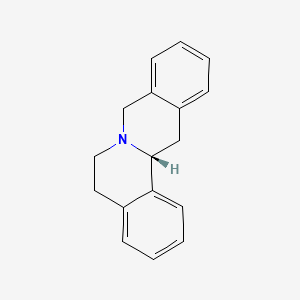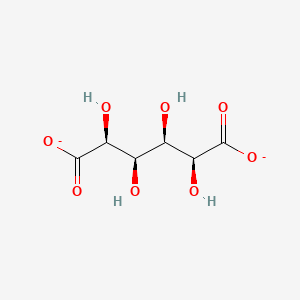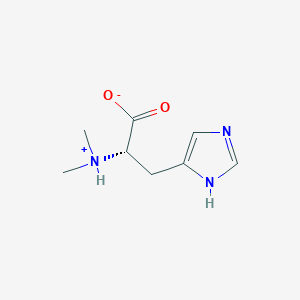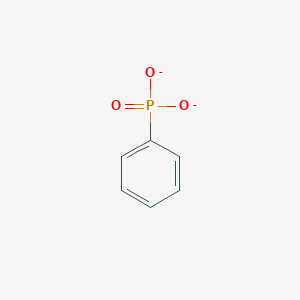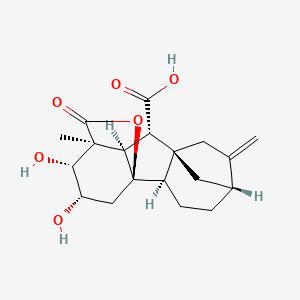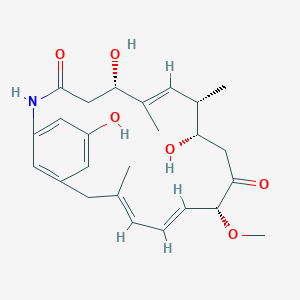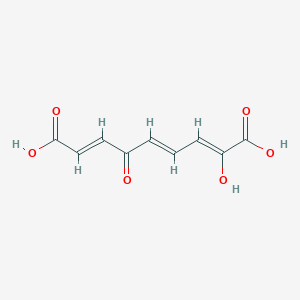![molecular formula C17H19FN2O2 B1237214 (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide is an amino acid amide.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of propanamide, such as the 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds have shown effectiveness comparable to standard antimicrobial agents like Ampicilline and Flucanazole, indicating their potential in treating infections (Helal et al., 2013).
Cancer Imaging and Therapy
A novel application in the field of oncology is the development of carbon-11-labeled propanamide derivatives. These derivatives are used as radioligands for prostate cancer imaging, particularly with positron emission tomography (PET), providing a non-invasive method to diagnose and monitor cancer progression (Gao et al., 2011).
Metabolic Studies
Propanamide derivatives, like the selective androgen receptor modulators (SARMs), have been studied for their pharmacokinetics and metabolism in preclinical models. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion, thereby guiding clinical development (Wu et al., 2006).
Bioactive Constituents in Natural Products
Research has identified propanamide derivatives in natural extracts, like Jolyna laminarioides, showing chymotrypsin inhibitory activity and effectiveness against specific bacteria and fungi. This highlights the potential of propanamide derivatives in developing new natural product-based therapeutics (Atta-ur-rahman et al., 1997).
Neurokinin-1 Receptor Antagonism
Studies have developed propanamide derivatives as neurokinin-1 receptor antagonists, showing potential in treating conditions like emesis and depression. These compounds demonstrate effectiveness in pre-clinical tests, highlighting their therapeutic potential (Harrison et al., 2001).
Anticancer Activity
Derivatives of propanamide, such as those with a 3-[(4-methoxyphenyl)amino]propanehydrazide structure, have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these derivatives showed significant activity against glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Bioreduction in Pharmaceutical Production
Propanamide derivatives are also significant in pharmaceutical manufacturing. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis has been explored for producing (S)-duloxetine, a well-known antidepressant. This process showcases the enantioselective synthesis of pharmaceutical intermediates (Tang et al., 2011).
Propriétés
Formule moléculaire |
C17H19FN2O2 |
|---|---|
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m1/s1 |
Clé InChI |
NEMGRZFTLSKBAP-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES canonique |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[1-(carbamohydrazonoylhydrazinylidene)propan-2-ylideneamino]guanidine](/img/structure/B1237131.png)
